N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide
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Overview
Description
N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide is a heterocyclic compound that contains both an oxazole ring and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzenesulfonyl chloride with an amino alcohol to form the oxazoline ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the oxazole ring to oxazolidine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with active sites, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide: Known for its antimicrobial properties.
2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide: Used in various synthetic applications.
Uniqueness
N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide is unique due to its specific combination of the oxazole ring and benzenesulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields.
Biological Activity
N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a 4,5-dihydro-1,3-oxazole ring. Its molecular formula is C9H10N2O3S. The sulfonamide moiety is well-known for its antibacterial properties, while the oxazole ring contributes to the compound's reactivity and potential biological functions.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound's mechanism of action involves inhibiting bacterial quorum sensing, which disrupts communication among bacteria and reduces virulence factor production.
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It has been effective against various fungal strains, suggesting its potential utility in treating fungal infections.
Anticancer Potential
Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with varying degrees of efficacy . The compound's structural features may enhance its ability to interact with cancer-related targets.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that can be tailored to produce various derivatives with enhanced biological activities. These derivatives are synthesized by modifying the sulfonamide or oxazole components to improve solubility or potency.
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Sulfanilamide | Simple sulfonamide | Antibacterial |
Benzene Sulfonamide | Aromatic sulfonamide | Antimicrobial |
4-Methyl-N-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl | Contains methyl substitutions enhancing solubility | Antimicrobial |
5(4H)-Oxazolone derivatives | Oxazolone ring | Antifungal, Anticancer |
This compound stands out due to its unique combination of oxazole and sulfonamide structures, which may enhance its biological activity compared to simpler compounds.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential as both an antimicrobial agent and an anti-cancer therapeutic. For instance:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound significantly inhibited biofilm formation in Pseudomonas aeruginosa, indicating its potential as an anti-biofilm agent in clinical settings.
- Cancer Cell Studies : A study evaluating various derivatives showed that certain modifications led to increased cytotoxicity against MCF-7 cells with IC50 values in the micromolar range. These findings suggest that structural optimization could yield more potent anticancer agents .
Properties
CAS No. |
90557-99-6 |
---|---|
Molecular Formula |
C9H10N2O3S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c12-15(13,8-4-2-1-3-5-8)11-9-10-6-7-14-9/h1-5H,6-7H2,(H,10,11) |
InChI Key |
LAIPKAYKOPDTFS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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